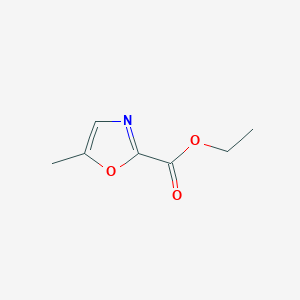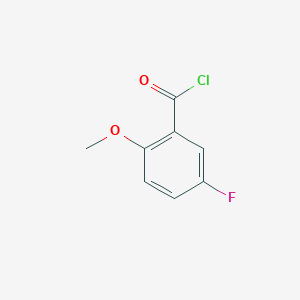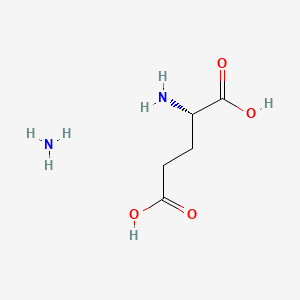
Monoammonium L-glutamate
説明
Monoammonium L-glutamate (MAG), also known as Ammonium glutamate, is an amino acid derivative widely used in the food industry due to its ability to enhance flavor and texture . It is a white, practically odorless crystal or crystalline powder .
Molecular Structure Analysis
The chemical formula of Monoammonium L-glutamate is C5H12N2O4 . Its structural formula and molecular weight are also provided . The InChI Key is PHKGGXPMPXXISP-DFWYDOINSA-N .Physical And Chemical Properties Analysis
Monoammonium L-glutamate is freely soluble in water . It has a specific rotation between +25.4 and +26.4 degrees . The pH of a 1 in 20 solution is between 6.0 and 7.0 . The loss on drying is not more than 0.5% .科学的研究の応用
Food Additive
Monoammonium L-glutamate (E624) is commonly used as a food additive . It is one of the salts derived from L-glutamic acid, which are collectively known as glutamates . These glutamates are used in food for their umami (savory) flavor .
Production Method
The production method of Monoammonium L-glutamate involves the use of a genetically modified strain of Corynebacterium glutamicum . This strain, known as EA-12, is used to produce L-glutamic acid, which is then converted into its various salts, including Monoammonium L-glutamate .
Regulatory Status
The use of Monoammonium L-glutamate and other glutamates as food additives is regulated under the European Parliament and Council Regulation . This ensures that these additives are safe for consumption and are used in appropriate quantities.
Biochemical Research
Monoammonium L-glutamate is used in biochemical research, particularly in studies involving proteins and enzymes . For example, it is used in the study of Glutamic-Pyruvic Transaminase and Glutamic-Oxalacetic Transaminase .
Pharmaceutical Applications
Monoammonium L-glutamate is used in the pharmaceutical industry, particularly in the production of certain drugs . For example, it is used in the synthesis of L-Glutamic acid γ-(3-carboxy-4-nitroanilide) ammonium salt .
作用機序
Target of Action
Monoammonium L-glutamate, an ammonium acid salt of glutamic acid , primarily targets glutamate receptors in the body . These receptors play a crucial role in transmitting excitatory signals in the nervous system .
Mode of Action
Monoammonium L-glutamate acts as an agonist at kainate, NMDA, and quisqualate glutamatergic receptors . It binds to these receptors, triggering a series of events that lead to the transmission of signals across neurons. This interaction results in the excitation of the nervous system, contributing to various physiological processes such as learning and memory .
Biochemical Pathways
Monoammonium L-glutamate is involved in several biochemical pathways. It is synthesized from glutamine, α-ketoglutarate, and 5-oxoproline . It serves as a precursor molecule for the synthesis of various metabolites including N-acetyl-L-glutamate, δ-1-Pyrroline-5-carboxylate, β-citrylglutamate, L-γ-glutamyl-L-cysteine . Glutamate metabolism comprises several reversible and irreversible reactions, catalyzed by enzymes that are regulated by activators and inhibitors .
Pharmacokinetics
It is known that monoammonium l-glutamate is freely soluble in water , which suggests that it could be readily absorbed and distributed in the body.
Result of Action
The action of Monoammonium L-glutamate results in the enhancement of flavors in food, making it a popular additive in the food industry . It is also used as a salt substitute . On a molecular and cellular level, the activation of glutamate receptors by Monoammonium L-glutamate can lead to the excitation of the nervous system, influencing processes such as learning and memory .
Action Environment
The action, efficacy, and stability of Monoammonium L-glutamate can be influenced by various environmental factors. For instance, its solubility in water suggests that it could be affected by the hydration levels in the body. Additionally, its use as a food additive means that its effects can be influenced by the composition of the food it is added to .
将来の方向性
特性
IUPAC Name |
(2S)-2-aminopentanedioic acid;azane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4.H3N/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H3/t3-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKGGXPMPXXISP-DFWYDOINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)N.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56-86-0 (Parent) | |
| Record name | Monoammonium L-glutamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007558636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White, practically odourless crystals or crystalline powder | |
| Record name | MONOAMMONIUM GLUTAMATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Solubility |
Freely soluble in water; practically insoluble in ethanol or ether | |
| Record name | MONOAMMONIUM GLUTAMATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Product Name |
Monoammonium L-glutamate | |
CAS RN |
7558-63-6 | |
| Record name | Ammonium glutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7558-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monoammonium L-glutamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007558636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Glutamic acid, ammonium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium L-glutamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.589 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMMONIUM GLUTAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/245K560GAW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can Monoammonium L-glutamate be directly separated from glutamic acid broth, and what advantages does this offer?
A1: Yes, research indicates that Monoammonium L-glutamate can be directly separated from glutamic acid broth using electrodialysis. [] This method offers a potentially more efficient and cost-effective alternative to traditional separation techniques. The study demonstrated that by optimizing operational parameters like current density and flow rate, a high concentration of glutamate (120g/L) could be achieved in the concentrated solution. [] Additionally, adding ammonia to adjust the pH of the feed solution improved the separation process. [] This direct separation method could simplify the production process and potentially reduce waste.
Q2: Are there differences in how mouse strains respond to Monoammonium L-glutamate and other umami taste stimuli?
A2: Yes, studies using C57BL/6ByJ (B6) and 129P3/J (129) mice revealed strain-dependent differences in both ingestive behavior and neural responses to umami stimuli. While both strains showed similar chorda tympani nerve responses to Monoammonium L-glutamate, B6 mice exhibited a higher preference for consuming it compared to 129 mice. [] Interestingly, the heightened consumption in B6 mice wasn't mirrored by increased neural responses, suggesting factors beyond initial taste perception might be at play. [] This highlights the complexity of taste perception and its influence on dietary choices.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



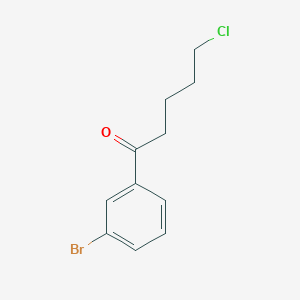
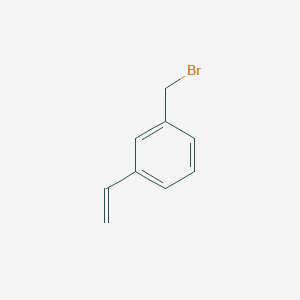
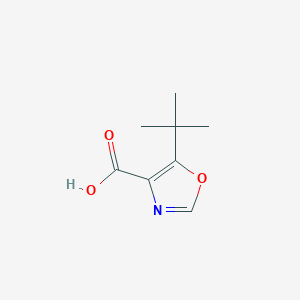
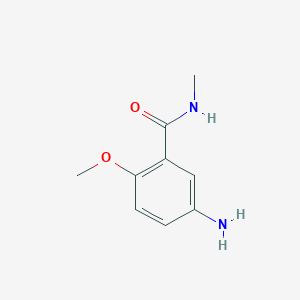
![[1,4'-Bipiperidin]-4-ol](/img/structure/B1343858.png)



![2-[(4-Bromophenyl)methanesulfonyl]acetic acid](/img/structure/B1343864.png)
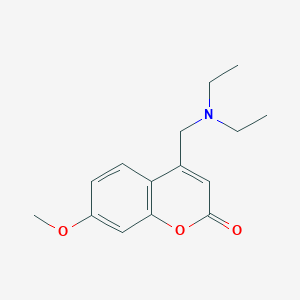
![5-{[(Tert-butoxycarbonyl)amino]methyl}-2-furoic acid](/img/structure/B1343870.png)
